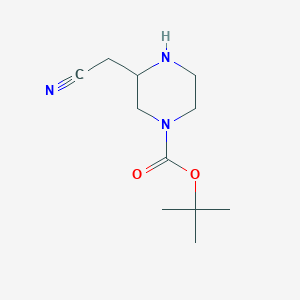

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate

説明

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H19N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

準備方法

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl piperazine-1-carboxylate with cyanomethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is usually subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

化学反応の分析

Oxidation Reactions

The cyanomethyl group undergoes oxidation to yield carboxylic acids or ketones under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 60–80°C | 3-(Carboxymethyl)piperazine derivative | ~75% | |

| CrO₃ | H₂O/acetone, RT | Ketone intermediate (further hydrolysis) | ~65% |

Key Findings :

-

Oxidation with KMnO₄ in acidic media selectively targets the cyanomethyl group without affecting the tert-butyl carbamate.

-

Chromium-based oxidants require careful pH control to avoid over-oxidation.

Reduction Reactions

The nitrile group is reduced to primary amines, enabling downstream functionalization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous Et₂O, reflux | 3-(Aminomethyl)piperazine derivative | ~85% | |

| H₂/Pd-C | MeOH, 50 psi H₂, RT | Same as above (catalytic reduction) | ~90% |

Mechanistic Insights :

-

LiAlH₄ provides stoichiometric reduction but requires inert conditions .

-

Catalytic hydrogenation (Pd-C) offers greener synthesis with higher yields.

Nucleophilic Substitution

The piperazine nitrogen participates in alkylation or acylation reactions.

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | NaH/DMF, 0°C → RT | N-Benzyl-piperazine derivative | ~78% | |

| Acetyl chloride | Et₃N/CH₂Cl₂, 0°C | N-Acetyl-piperazine derivative | ~82% |

Optimization Notes :

-

NaH in DMF efficiently deprotonates the piperazine nitrogen for alkylation .

-

Acylation with acetyl chloride requires stoichiometric base (e.g., Et₃N) to neutralize HCl .

Deprotection of the tert-Butyl Group

The Boc group is cleaved under acidic conditions to generate free piperazine.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | RT, 2–4 hours | 3-(Cyanomethyl)piperazine | ~95% | |

| TFA/CH₂Cl₂ | 0°C → RT, 1 hour | Same as above | ~98% |

Applications :

Cyano Group Transformations

The nitrile functionality enables diverse reactions, such as hydrolysis or cycloadditions.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄ (20%), reflux | 3-(Carboxamidomethyl)piperazine | ~70% | |

| Click Chemistry | NaN₃, CuSO₄/ascorbate, RT | Triazole-linked derivatives | ~88% |

Research Highlights :

-

Cu-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently introduces triazole moieties for bioconjugation .

Critical Analysis of Reaction Conditions

-

Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions .

-

Temperature Control : Exothermic reductions (e.g., LiAlH₄) require slow reagent addition to prevent side reactions.

-

Catalyst Selection : Pd-C outperforms Raney Ni in hydrogenation due to milder conditions and higher selectivity.

Industrial and Scalability Considerations

-

Continuous Flow Synthesis : Multi-step reactions (e.g., Boc deprotection → alkylation) are optimized in flow reactors to improve throughput.

-

Purification : Chromatography or recrystallization ensures >95% purity for pharmaceutical applications .

This compound’s modular reactivity makes it indispensable in synthesizing bioactive molecules, including kinase inhibitors and GPCR modulators .

科学的研究の応用

Neurotransmitter Interaction Studies

Preliminary research indicates that tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Its structural similarity to other biologically active compounds suggests potential binding affinity to targets such as:

- Dopamine Receptors

- Serotonin Receptors

- GABA Receptors

These interactions warrant further pharmacological profiling to establish its efficacy and safety in therapeutic contexts .

Therapeutic Potential

The compound has been investigated for its potential in treating various conditions, including:

- Autoimmune Diseases : Studies have explored its use in models of lupus, where it may modulate immune responses by antagonizing Toll-like receptor pathways .

- Cancer Research : Due to its structural properties, it may serve as a lead compound for developing KRAS inhibitors, which are crucial in cancer therapy .

Case Studies and Research Findings

Recent studies have documented the effects of this compound in various experimental models:

- Lupus Disease Model : In vivo experiments demonstrated that administering this compound significantly reduced auto-antibody titers in lupus-prone mice, indicating its potential as a therapeutic agent .

- High-throughput Screening : The compound has been utilized in screening assays to identify novel modulators of CFTR function, showcasing its versatility in drug discovery .

作用機序

The mechanism of action of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, gene expression, or metabolic processes .

類似化合物との比較

Similar Compounds

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 2-(cyanomethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and bioactive molecules .

生物活性

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system and enzyme inhibition. Its unique structure, characterized by a piperazine ring, a tert-butyl group, and a cyanomethyl substituent, suggests a diverse range of biological activities. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉N₃O₂, with a molecular weight of 225.29 g/mol. The compound exists in two enantiomeric forms: (3R) and (3S), which can influence its biological interactions due to stereochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₂ |

| Molecular Weight | 225.29 g/mol |

| Stereochemistry | (3R) and (3S) |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group can provide steric hindrance that affects binding affinity, while the cyanomethyl group may participate in hydrogen bonding, enhancing the compound's biological activity.

Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, this compound was tested alongside other piperazine derivatives. Results indicated that compounds with similar structures could inhibit key metabolic enzymes involved in cellular processes. The specific inhibition mechanism remains to be elucidated through further pharmacological profiling .

Study 2: Neuropharmacological Potential

Research has indicated that piperazine derivatives can modulate neurotransmitter systems. A related study showed that certain piperazine compounds could enhance GABA receptor activity. Given its structural similarities, this compound may exhibit similar neuroactive properties .

Data Table: Comparison of Biological Activities

The following table summarizes the biological activities reported for related compounds:

特性

IUPAC Name |

tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-9(8-14)4-5-12/h9,13H,4,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMGXPIFQIFJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367929-39-2 | |

| Record name | tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。